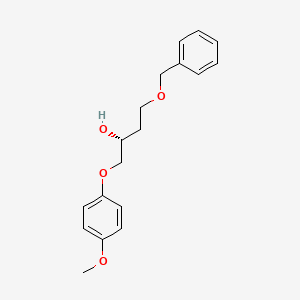
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol is an organic compound that belongs to the class of phenol ethers This compound is characterized by the presence of a benzyloxy group and a methoxyphenoxy group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methoxyphenoxy Group: The next step involves the reaction of the protected intermediate with 4-methoxyphenol in the presence of a suitable catalyst like potassium carbonate.
Reduction and Final Assembly: The final step involves the reduction of the intermediate compound to form the desired this compound using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting the hydroxyl group to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The benzyloxy and methoxyphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various substituted phenol ethers.
Scientific Research Applications
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(Benzyloxy)-1-(4-hydroxyphenoxy)butan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-4-(Benzyloxy)-1-(4-ethoxyphenoxy)butan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(2R)-4-(Benzyloxy)-1-(4-methoxyphenoxy)butan-2-ol is unique due to the presence of both benzyloxy and methoxyphenoxy groups, which confer specific chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
832690-24-1 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2R)-1-(4-methoxyphenoxy)-4-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C18H22O4/c1-20-17-7-9-18(10-8-17)22-14-16(19)11-12-21-13-15-5-3-2-4-6-15/h2-10,16,19H,11-14H2,1H3/t16-/m1/s1 |
InChI Key |
KUWRZVGJVURPPD-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H](CCOCC2=CC=CC=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CCOCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
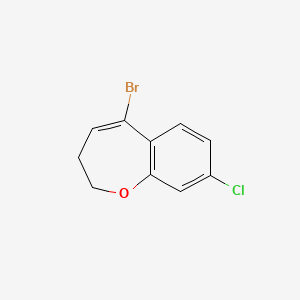
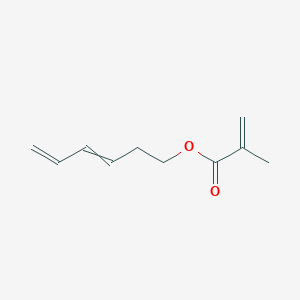
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
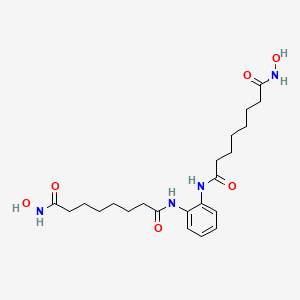
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
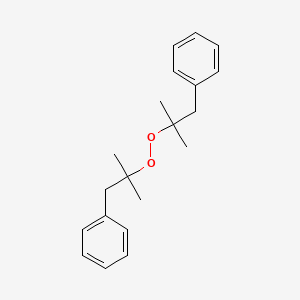
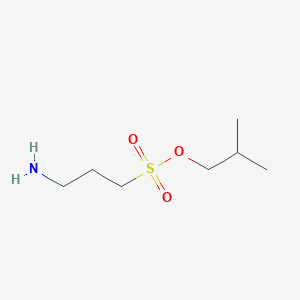
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)

